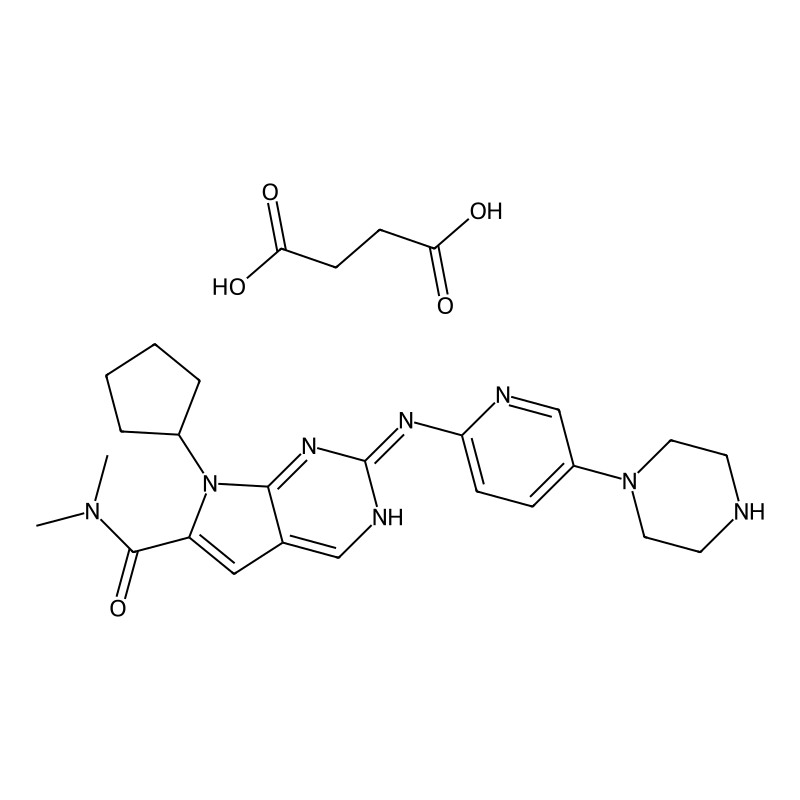

Ribociclib Succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ribociclib Succinate (CAS 1374639-75-4) is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), widely utilized in targeted oncology research and as the active pharmaceutical ingredient in commercial formulations. From a procurement perspective, the succinate salt was specifically engineered to overcome the severe physicochemical limitations of the ribociclib free base[1]. By providing a stable, non-hygroscopic crystalline structure with significantly enhanced aqueous solubility in acidic and buffered media, Ribociclib Succinate serves as the definitive material standard for reproducible formulation development, scale-up manufacturing, and precision in vivo dosing [2].

References

Generic substitution of Ribociclib Succinate with its free base or alternative salts fundamentally compromises processability and assay reliability. The free base exhibits poor aqueous solubility (~0.63 mg/mL) and unpredictable polymorphic behavior, leading to precipitation risks and inconsistent bioavailability in formulation models [1]. Furthermore, substituting Ribociclib with other in-class CDK4/6 inhibitors, such as Palbociclib or Abemaciclib, drastically alters the target selectivity ratio; Ribociclib is significantly more selective for CDK4 over CDK6 compared to Palbociclib, and lacks the off-target CDK9 inhibition characteristic of Abemaciclib [2]. Consequently, utilizing the exact succinate salt is mandatory for maintaining solid-state stability, ensuring dissolution reproducibility, and achieving the specific kinase inhibition profile required for targeted cell cycle arrest studies.

References

- [1] US Patent 9,193,732 B2, Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.

- [2] Braal, N.D., et al. Are all cyclin-dependent kinases 4/6 inhibitors created equal? npj Breast Cancer 5, 32 (2019).

Aqueous Solubility and Formulation Superiority

Ribociclib succinate was specifically developed to overcome the poor aqueous solubility of the free base. While the free base exhibits a low solubility of approximately 0.63 mg/mL in neutral conditions, the succinate salt achieves a solubility of ~2.4 mg/mL in acidic media and acts as a buffering agent to maintain solubility up to 200 mg/mL in specific buffered formulations[1]. This enhanced solubility profile is critical for achieving sink conditions during dissolution testing and ensuring reliable in vivo absorption.

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | ~2.4 mg/mL (acidic media), up to 200 mg/mL (buffered) |

| Comparator Or Baseline | Ribociclib free base (~0.63 mg/mL) |

| Quantified Difference | Approx. 4-fold increase in baseline solubility, with massive gains under buffered conditions |

| Conditions | Aqueous media, 37 °C, varying pH |

Procuring the succinate salt guarantees the solubility required for reproducible in vivo dosing and formulation scale-up, avoiding the precipitation risks associated with the free base.

Kinase Selectivity Profile (CDK4 vs. CDK6)

Within the class of CDK4/6 inhibitors, Ribociclib succinate demonstrates a distinct selectivity profile. It inhibits CDK4 with an IC50 of 10 nM and CDK6 with an IC50 of 39 nM, yielding an approximate 4-fold selectivity for CDK4 over CDK6. In contrast, the benchmark comparator Palbociclib shows near-equivalent inhibition (CDK4 IC50 = 11 nM, CDK6 IC50 = 16 nM), while Abemaciclib exhibits broader off-target activity against CDK9 [1]. This specific selectivity ratio is a primary driver for its differentiated toxicity and efficacy profiles in preclinical models.

| Evidence Dimension | CDK4 vs. CDK6 IC50 Selectivity Ratio |

| Target Compound Data | CDK4 IC50 = 10 nM; CDK6 IC50 = 39 nM (~4-fold selectivity) |

| Comparator Or Baseline | Palbociclib (CDK4 IC50 = 11 nM; CDK6 IC50 = 16 nM; ~1.5-fold selectivity) |

| Quantified Difference | 2.6-fold greater relative selectivity for CDK4 over CDK6 compared to Palbociclib |

| Conditions | Cell-free kinase inhibition assays |

Selecting Ribociclib succinate over Palbociclib or Abemaciclib is essential for researchers requiring high CDK4 specificity with minimized CDK6-mediated or CDK9-mediated off-target effects.

Solid-State Stability and Non-Hygroscopicity

The succinate salt of Ribociclib was selected for commercialization due to its superior solid-state properties compared to other salt forms and the amorphous free base. Specific crystalline forms of Ribociclib succinate (such as the non-hydrate Modification A) exhibit negligible hygroscopicity, absorbing less than 0.7% moisture even at 92% relative humidity (RH) [1]. This robust polymorphic stability prevents the phase changes and moisture-induced degradation commonly observed with the free base or alternative salts under standard storage conditions [2].

| Evidence Dimension | Moisture uptake and polymorphic stability |

| Target Compound Data | <0.7% mass change at 92% RH (stable crystalline succinate) |

| Comparator Or Baseline | Amorphous free base / unstable salts (prone to phase change and high moisture absorption) |

| Quantified Difference | Negligible hygroscopicity and maintained phase integrity at high humidity |

| Conditions | Dynamic Vapor Sorption (DVS) at 25 °C, up to 95% RH |

Procuring the stable crystalline succinate salt eliminates the need for extreme moisture-barrier handling and ensures consistent batch-to-batch reproducibility in analytical and manufacturing workflows.

Preclinical Formulation and Bioavailability Studies

Due to its optimized aqueous solubility and non-hygroscopic crystalline stability, Ribociclib Succinate is the mandatory form for developing solid oral dosage forms and conducting in vivo pharmacokinetic studies, where the free base would fail to maintain sink conditions [1].

Highly Selective CDK4/6 Kinase Assays

In targeted oncology screening, this compound is selected over Palbociclib and Abemaciclib when researchers require a strictly defined ~4-fold selectivity for CDK4 over CDK6 without confounding CDK9 off-target inhibition[2].

Solid-State Chemistry and Polymorph Benchmarking

As a BCS Class IV drug engineered into a highly stable salt, Ribociclib Succinate serves as a primary benchmark material in API processability studies focusing on moisture resistance, polymorphic control, and API-excipient compatibility [3].

References

- [1] US Patent 9,193,732 B2, Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.

- [2] Braal, N.D., et al. Are all cyclin-dependent kinases 4/6 inhibitors created equal? npj Breast Cancer 5, 32 (2019).

- [3] US Patent 12,390,468 B2, Crystalline forms of a succinate salt of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of breast cance

Wikipedia

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Bellet M, Ahmad F, Villanueva R, Valdivia C, Palomino-Doza J, Ruiz A, Gonzàlez X, Adrover E, Azaro A, Valls-Margarit M, Parra JL, Aguilar J, Vidal M, Martín A, Gavilá J, Escrivá-de-Romaní S, Perelló A, Hernando C, Lahuerta A, Zamora P, Reyes V, Alcalde M, Masanas H, Céliz P, Ruíz I, Gil M, Seguí MÀ, de la Peña L. Palbociclib and ribociclib in breast cancer: consensus workshop on the management of concomitant medication. Ther Adv Med Oncol. 2019 May 10;11:1758835919833867. doi: 10.1177/1758835919833867. eCollection 2019. Review. PubMed PMID: 31205497; PubMed Central PMCID: PMC6535716.

3: Poratti M, Marzaro G. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. Eur J Med Chem. 2019 Jun 15;172:143-153. doi: 10.1016/j.ejmech.2019.03.064. Epub 2019 Apr 4. Review. PubMed PMID: 30978559.

4: Eggersmann TK, Degenhardt T, Gluz O, Wuerstlein R, Harbeck N. CDK4/6 Inhibitors Expand the Therapeutic Options in Breast Cancer: Palbociclib, Ribociclib and Abemaciclib. BioDrugs. 2019 Apr;33(2):125-135. doi: 10.1007/s40259-019-00337-6. Review. PubMed PMID: 30847853.

5: Petrelli F, Ghidini A, Pedersini R, Cabiddu M, Borgonovo K, Parati MC, Ghilardi M, Amoroso V, Berruti A, Barni S. Comparative efficacy of palbociclib, ribociclib and abemaciclib for ER+ metastatic breast cancer: an adjusted indirect analysis of randomized controlled trials. Breast Cancer Res Treat. 2019 Apr;174(3):597-604. doi: 10.1007/s10549-019-05133-y. Epub 2019 Jan 18. Review. PubMed PMID: 30659432.

6: Ribociclib for breast cancer. Aust Prescr. 2018 Oct;41(5):172. doi: 10.18773/austprescr.2018.058. Epub 2018 Oct 2. Review. PubMed PMID: 30410218; PubMed Central PMCID: PMC6202289.

7: Büyükkaramikli NC, de Groot S, Riemsma R, Fayter D, Armstrong N, Portegijs P, Duffy S, Kleijnen J, Al MJ. Ribociclib with an Aromatase Inhibitor for Previously Untreated, HR-Positive, HER2-Negative, Locally Advanced or Metastatic Breast Cancer: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2019 Feb;37(2):141-153. doi: 10.1007/s40273-018-0708-4. Review. PubMed PMID: 30194622; PubMed Central PMCID: PMC6386053.

8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500944/ PubMed PMID: 30000003.

9: Laderian B, Fojo T. CDK4/6 Inhibition as a therapeutic strategy in breast cancer: palbociclib, ribociclib, and abemaciclib. Semin Oncol. 2017 Dec;44(6):395-403. doi: 10.1053/j.seminoncol.2018.03.006. Epub 2018 Mar 26. Review. PubMed PMID: 29935901.

10: Burris HA 3rd. Ribociclib for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. Expert Rev Anticancer Ther. 2018 Mar;18(3):201-213. doi: 10.1080/14737140.2018.1435275. Epub 2018 Feb 19. Review. PubMed PMID: 29457921.

11: Edessa D, Sisay M. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2- metastatic breast cancer: a focus on ribociclib. Breast Cancer (Dove Med Press). 2017 Dec 6;9:567-579. doi: 10.2147/BCTT.S150540. eCollection 2017. Review. PubMed PMID: 29263697; PubMed Central PMCID: PMC5726365.

12: Zangardi ML, Spring LM, Blouin GC, Bardia A. Ribociclib for post-menopausal women with HR+/HER2- advanced or metastatic breast cancer. Expert Rev Clin Pharmacol. 2017 Nov;10(11):1169-1176. doi: 10.1080/17512433.2017.1376653. Epub 2017 Sep 18. Review. PubMed PMID: 28875723.

13: López-Tarruella S, Jerez Y, Márquez-Rodas I, Echavarria I, Martin M. Ribociclib for the treatment of advanced hormone receptor-positive, HER2-negative breast cancer. Future Oncol. 2017 Oct;13(24):2137-2149. doi: 10.2217/fon-2017-0183. Epub 2017 Jul 31. Review. PubMed PMID: 28758424.

14: Kwapisz D. Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017 Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review. PubMed PMID: 28741274.

15: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi: 10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.

16: Curigliano G, Criscitiello C, Esposito A, Intra M, Minucci S. Pharmacokinetic drug evaluation of ribociclib for the treatment of metastatic, hormone-positive breast cancer. Expert Opin Drug Metab Toxicol. 2017 May;13(5):575-581. doi: 10.1080/17425255.2017.1318848. Epub 2017 Apr 21. Review. PubMed PMID: 28395543.

17: Tripathy D, Bardia A, Sellers WR. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clin Cancer Res. 2017 Jul 1;23(13):3251-3262. doi: 10.1158/1078-0432.CCR-16-3157. Epub 2017 Mar 28. Review. PubMed PMID: 28351928; PubMed Central PMCID: PMC5727901.

18: Barroso-Sousa R, Shapiro GI, Tolaney SM. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care (Basel). 2016 Jun;11(3):167-73. doi: 10.1159/000447284. Epub 2016 Jun 22. Review. PubMed PMID: 27493615; PubMed Central PMCID: PMC4960359.